Cas no 2171682-73-6 (5-(4-ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid)

5-(4-Ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid is a specialized synthetic intermediate used in peptide chemistry and organic synthesis. Its key structural features include a piperidine moiety and an Fmoc-protected amino group, making it valuable for controlled peptide elongation and modification. The compound’s carboxylic acid functionality allows for further derivatization or conjugation, while the Fmoc group provides orthogonal protection compatible with solid-phase peptide synthesis (SPPS). This reagent is particularly useful in the synthesis of complex peptidomimetics or bioactive molecules requiring precise functional group manipulation. Its stability and reactivity profile make it suitable for applications in medicinal chemistry and drug discovery.
5-(4-ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid structure
2171682-73-6 structure
Product Name:5-(4-ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid
CAS No:2171682-73-6
MF:C28H34N2O5
MW:478.579967975616
CID:6429330
PubChem ID:165722210
Update Time:2025-06-09

5-(4-ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(4-ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid
    • 5-(4-ethyl-4-methylpiperidin-1-yl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
    • 2171682-73-6
    • EN300-1481701
    • Inchi: 1S/C28H34N2O5/c1-3-28(2)14-16-30(17-15-28)26(33)24(12-13-25(31)32)29-27(34)35-18-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,23-24H,3,12-18H2,1-2H3,(H,29,34)(H,31,32)
    • InChI Key: IEXXQUSYNVOHPO-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(C)(CC)CC1

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 740
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 95.9Ų

5-(4-ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1481701-1.0g
5-(4-ethyl-4-methylpiperidin-1-yl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171682-73-6
1g
$0.0 2023-06-06
Enamine
EN300-1481701-50mg
5-(4-ethyl-4-methylpiperidin-1-yl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171682-73-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1481701-100mg
5-(4-ethyl-4-methylpiperidin-1-yl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171682-73-6
100mg
$2963.0 2023-09-28
Enamine
EN300-1481701-250mg
5-(4-ethyl-4-methylpiperidin-1-yl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171682-73-6
250mg
$3099.0 2023-09-28
Enamine
EN300-1481701-500mg
5-(4-ethyl-4-methylpiperidin-1-yl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171682-73-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1481701-1000mg
5-(4-ethyl-4-methylpiperidin-1-yl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171682-73-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1481701-2500mg
5-(4-ethyl-4-methylpiperidin-1-yl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171682-73-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1481701-5000mg
5-(4-ethyl-4-methylpiperidin-1-yl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171682-73-6
5000mg
$9769.0 2023-09-28
Enamine
EN300-1481701-10000mg
5-(4-ethyl-4-methylpiperidin-1-yl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
2171682-73-6
10000mg
$14487.0 2023-09-28

Additional information on 5-(4-ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid

5-(4-ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid (CAS No. 2171682-73-6): An Overview

5-(4-Ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid (CAS No. 2171682-73-6) is a complex organic compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Lys(Me2Pip)-OH, is a protected amino acid derivative that plays a crucial role in the synthesis of peptides and proteins. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

The structure of 5-(4-Ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid consists of a piperidine ring with an ethyl and methyl substituent, an Fmoc protecting group, and a carboxylic acid moiety. The piperidine ring provides the compound with unique chemical properties, making it suitable for various applications in drug discovery and development. The Fmoc protecting group ensures that the amino group remains inactive during the synthesis process, allowing for precise control over the formation of peptide bonds.

Recent studies have highlighted the importance of Fmoc-Lys(Me2Pip)-OH in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used to synthesize peptides with enhanced biological activity and stability. These peptides have shown promise in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The ability to fine-tune the properties of these peptides through precise chemical modifications has opened new avenues for drug design and optimization.

In addition to its role in peptide synthesis, 5-(4-Ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid has been explored for its potential as a building block in the development of small molecule drugs. Researchers have investigated its use in creating compounds with improved pharmacokinetic properties, such as increased solubility and reduced toxicity. These efforts have led to the identification of several lead compounds that are currently undergoing preclinical testing for their therapeutic potential.

The synthetic route for Fmoc-Lys(Me2Pip)-OH involves multiple steps, including the protection of the amino group with Fmoc, the introduction of the piperidine ring with ethyl and methyl substituents, and the formation of the carboxylic acid moiety. Each step requires careful optimization to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to improve the efficiency and scalability of the production process.

The safety profile of 5-(4-Ethyl-4-methylpiperidin-1-yl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-oxopentanoic acid has also been extensively studied. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic concentrations. However, like any chemical reagent used in pharmaceutical research, it is important to handle it with appropriate precautions to minimize potential risks.

In conclusion, 5-(4-Ethyl-4-methylpiperidin-1-yl)-4-{(9H-fluoren-9-yloxycarbonyl)amino}-5-oxy-pentanoic acid (CAS No. 2171682-73-6), or Fmoc-Lys(Me2Pip)-OH, is a versatile compound with significant applications in medicinal chemistry and pharmaceutical research. Its unique structure and properties make it an essential tool for synthesizing peptides and small molecule drugs with enhanced biological activity and stability. Ongoing research continues to uncover new possibilities for its use in developing innovative therapeutic agents.

Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd